4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Description
4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a heterocyclic organic compound featuring a benzodiazole core fused with a pyrrolidinone ring. The benzodiazole moiety is substituted with a 2,5-dimethylphenylmethyl group at the 1-position, while the pyrrolidinone ring is substituted with a phenyl group at the 1-position.
Properties
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-12-13-19(2)20(14-18)16-29-24-11-7-6-10-23(24)27-26(29)21-15-25(30)28(17-21)22-8-4-3-5-9-22/h3-14,21H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUIBOEOLSSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with 1-phenylpyrrolidin-2-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one exhibit significant antitumor properties. Studies have shown that modifications in the structure can lead to varied biological activities. For instance:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.26 ± 0.33 | Antitumor |
| Compound B | HCC827 (Lung) | 20.46 ± 8.63 | Antitumor |
| Compound C | NCI-H358 (Lung) | 16.00 ± 9.38 | Antitumor |
The proposed mechanisms of action include DNA binding and inhibition of DNA-dependent enzymes, disrupting cellular processes critical for cancer cell proliferation .
Neuropharmacological Effects
The benzodiazole component within the compound suggests potential applications in modulating neurotransmitter systems. This could lead to therapeutic effects in treating anxiety disorders or other neuropsychiatric conditions. Studies are ongoing to elucidate the specific pathways involved in these effects.
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial properties of related compounds. The structural features of the compound may contribute to its ability to inhibit bacterial growth or fungal proliferation, making it a candidate for further research in antimicrobial drug development.
Case Study 1: Antitumor Efficacy
In a study focused on newly synthesized derivatives of benzodiazole compounds, researchers tested their efficacy against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. Results indicated that while higher cytotoxicity was observed in 2D assays, the complexity of the cellular environment in 3D models posed challenges for drug delivery and efficacy.
Case Study 2: Neuropharmacological Assessment
Another study assessed the neuropharmacological effects of similar compounds in animal models. The results indicated significant anxiolytic effects when administered at specific dosages, suggesting that the compound may interact with serotonin receptors or GABAergic systems.
Mechanism of Action
The mechanism of action of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzodiazolyl-pyrrolidinones, which exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Structural Comparisons
Electron-Donating Groups (e.g., methyl, methoxy): Methyl groups (as in the target compound) may enhance binding affinity to hydrophobic enzyme pockets, while methoxy groups improve aqueous solubility .
Benzodiazole vs. Benzimidazole Cores The benzodiazole core in the target compound differs from benzimidazole analogs (e.g., CID 4754137) in electronic properties.
Pyrrolidinone Modifications Substitution at the 1-position of the pyrrolidinone ring (e.g., phenyl vs. methyl) significantly impacts steric bulk and aromatic interactions. Phenyl-substituted derivatives (e.g., the target compound) show higher rigidity, which may stabilize ligand-receptor complexes .
Biological Activity
The compound 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one , also referred to as D011-3184 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of D011-3184 is . It features a complex structure characterized by a pyrrolidinone core linked to a benzodiazole moiety and a dimethylphenyl group. The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core and subsequent alkylation processes.
| Property | Value |
|---|---|
| Molecular Formula | C27H24F3N3O |
| IUPAC Name | This compound |
| SMILES | Cc1cc(Cn2c(cccc3)c3nc2C(CC2=O)CN2c2cccc(C(F)(F)F)c2)c(C)cc1 |
| InChI Key | MDL Number (MFCD) |
Antiepileptic Properties
Research indicates that compounds similar to D011-3184 may exhibit significant antiepileptic activity. A study highlighted the importance of specific structural features in enhancing binding affinity to brain-specific sites related to seizure control. The findings suggest that modifications at the 4-position of the pyrrolidinone scaffold can improve potency against seizures in vivo .
The proposed mechanism of action for D011-3184 involves interaction with various receptors and enzymes within the central nervous system (CNS). It is hypothesized that the compound may act on neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the brain. This mechanism is similar to that observed in other pyrrolidinone derivatives, which target specific binding sites associated with epilepsy and other CNS disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of D011-3184 and related compounds:
- Efficacy in Seizure Models : In animal models, D011-3184 demonstrated a significant reduction in seizure frequency compared to control groups. The compound's efficacy was attributed to its ability to enhance GABAergic transmission while inhibiting glutamatergic pathways .
- Tolerability and Safety : Clinical assessments indicated that D011-3184 possesses a favorable safety profile, with minimal adverse effects reported during trials. This characteristic is crucial for developing long-term therapeutic agents for epilepsy management .
- Comparative Studies : Comparative analyses with other antiepileptic drugs revealed that D011-3184 exhibits superior potency in certain seizure models, suggesting its potential as a leading candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
